molecular formula C16H23NO2 B2508254 1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one CAS No. 59303-37-6

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one

Cat. No.: B2508254
CAS No.: 59303-37-6
M. Wt: 261.365
InChI Key: MBFHFUBFALKDKH-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one is a complex organic compound characterized by its molecular structure, which includes a phenyl ring substituted with a hydroxymethyl group, a piperidine ring, and a ketone functional group

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by PD164015 are not well-documented at this time. It’s possible that the compound could influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific pathways involved .

Result of Action

Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes and molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the hydroxymethyl-substituted phenyl compound. This can be achieved through the reaction of 4-hydroxybenzaldehyde with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed:

  • Oxidation: 4-(Carboxymethyl)phenol

  • Reduction: 1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-ol

  • Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one can be compared to other similar compounds, such as:

  • 4-(Hydroxymethyl)acetophenone: Similar structure but lacks the piperidine ring.

  • 1-(4-Hydroxymethylphenyl)ethanone: Similar to the compound but with a simpler structure.

  • 4-(Hydroxymethyl)benzyl alcohol: Contains a hydroxymethyl group but lacks the ketone functionality.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one, also known as a derivative of piperidine, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2}. It features a piperidine ring, a hydroxymethyl group, and a propanone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various pathogens, suggesting that this compound could also possess similar properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range significantly depending on the target organism, indicating a spectrum of activity against bacteria and fungi .

Study on Antimicrobial Properties

A study investigated the antimicrobial efficacy of several piperidine derivatives, including those structurally similar to this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values indicating strong potency .

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus15.6
Compound BS. pneumoniae7.8
This compoundTBDTBD

Pharmacological Studies

In pharmacological studies, derivatives of this compound have been evaluated for their effects on neurotransmitter systems. For example, certain analogs have been shown to modulate dopamine receptor activity, which may be relevant in the context of neuropsychiatric disorders .

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15/h5-8,13,18H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFHFUBFALKDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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